N-(Azido-PEG3)-N-Boc-PEG4-acid
Overview
Description
N-(Azido-PEG3)-N-Boc-PEG4-acid is a branched polyethylene glycol (PEG) linker with an azide group and a Boc-protected amino group. This compound is widely used in click chemistry due to its azide functionality, which allows for efficient and selective reactions with alkynes. The Boc group can be deprotected under mild acidic conditions to form a free amine, making it versatile for various chemical modifications .
Mechanism of Action
Target of Action
N-(Azido-PEG3)-N-Boc-PEG4-acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups .
Mode of Action
The compound operates by connecting two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This connection is facilitated by the azide group in the compound, which can react with alkynes to form a stable triazole linkage .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process can affect various biochemical pathways depending on the specific target proteins involved.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the functions of the degraded proteins.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be affected by the presence and concentration of copper ions . Additionally, the stability and solubility of the compound can be influenced by the pH and temperature of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-PEG3)-N-Boc-PEG4-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Azidation: Introduction of the azide group using sodium azide in large quantities.
Boc Protection: Boc protection using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(Azido-PEG3)-N-Boc-PEG4-acid undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Major Products Formed
Click Chemistry: Formation of triazole-linked products.
Deprotection: Formation of free amine derivatives.
Scientific Research Applications
N-(Azido-PEG3)-N-Boc-PEG4-acid has numerous applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in drug delivery systems to improve solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid: Similar structure with an additional PEG chain.
Azido-PEG3-amine: Contains an azide group and an amino group without Boc protection .
Uniqueness
N-(Azido-PEG3)-N-Boc-PEG4-acid is unique due to its combination of azide and Boc-protected amino functionalities, allowing for versatile applications in click chemistry and bioconjugation. The presence of PEG chains enhances solubility and biocompatibility, making it suitable for various research and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O11/c1-24(2,3)39-23(31)28(6-10-34-14-18-37-17-13-33-9-5-26-27-25)7-11-35-15-19-38-21-20-36-16-12-32-8-4-22(29)30/h4-21H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADVJZWLSBSJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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